BenchChemオンラインストアへようこそ!

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Physicochemical properties Medicinal chemistry Drug-likeness

N1-Benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic unsymmetrical oxalamide with the molecular formula C15H16N2O4 and a molecular weight of 288.30 g/mol. It features a benzyl group on one amide nitrogen and a 3-furanyl-2-hydroxyethyl substituent on the other, distinguishing it from simpler N,N'-dialkyl oxalamides.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1396759-70-8
Cat. No. B2590651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
CAS1396759-70-8
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C15H16N2O4/c18-13(12-6-7-21-10-12)9-17-15(20)14(19)16-8-11-4-2-1-3-5-11/h1-7,10,13,18H,8-9H2,(H,16,19)(H,17,20)
InChIKeyGJJHWISXVVHHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-(2-(Furan-3-Yl)-2-Hydroxyethyl)Oxalamide (CAS 1396759-70-8): Procurement-Ready Physicochemical Profile


N1-Benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic unsymmetrical oxalamide with the molecular formula C15H16N2O4 and a molecular weight of 288.30 g/mol . It features a benzyl group on one amide nitrogen and a 3-furanyl-2-hydroxyethyl substituent on the other, distinguishing it from simpler N,N'-dialkyl oxalamides. The furan-3-yl ring provides hydrogen-bond acceptor capacity and π-electron character not present in aliphatic side-chain analogs, while the benzylic NH supports potential π-stacking interactions. This compound belongs to a class of oxalamide derivatives that have been investigated as enzyme inhibitors (e.g., plasminogen activator inhibitor-1, soluble epoxide hydrolase) and as pharmacophoric building blocks [1][2].

Why N1-Benzyl-N2-(2-(Furan-3-Yl)-2-Hydroxyethyl)Oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


The combination of a benzyl group, a 3-furanyl ring, and a secondary hydroxyl group creates a unique hydrogen-bonding and steric environment that generic N,N'-dialkyl or N,N'-diaryl oxalamides do not replicate. In the sEH inhibitor series, replacing the benzyl group with simple alkyl chains reduced potency by >200-fold (compound 6 IC50 = 50 nM versus >10,000 nM for methyl/ethyl analogs) [1]. Similarly, oxalamides lacking the furan ring lose the heteroaromatic π-interaction capacity required for binding to flat active sites such as PAI-1 [2]. The 3-furanyl regioisomer offers a distinct electronic distribution compared to the 2-furanyl isomer, affecting dipole moment and hydrogen-bond acceptor geometry—differences that cannot be assumed interchangeable without head-to-head pharmacological comparison. Substituting the furan-3-yl group with a cyclohexyl or simple alkyl chain eliminates the aromatic stacking potential entirely, which may abrogate any targeted enzyme inhibition that depends on this interaction.

Quantitative Differentiation Evidence for N1-Benzyl-N2-(2-(Furan-3-Yl)-2-Hydroxyethyl)Oxalamide Against Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity vs. Non-Furan Oxalamide Analogs

N1-Benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has a molecular weight of 288.30 g/mol and contains 2 hydrogen-bond donors and 7 hydrogen-bond acceptors (4 from the oxalamide core plus 3 from the furan ring and hydroxyl group) . In contrast, the direct aliphatic analog N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (CAS not specified but inferred from published analogs) has a higher molecular weight of 304.4 g/mol and lacks heteroaromatic acceptor sites . The furan-3-yl ring contributes three additional H-bond acceptor atoms compared to a cyclohexyl group, altering solubility and target-binding profiles. The benzyl-phenyl analog N1-benzyl-N2-phenyloxalamide (MW ~268 g/mol) lacks the hydroxyl group entirely, reducing H-bond donor capacity by one and eliminating the chiral center present in the target compound.

Physicochemical properties Medicinal chemistry Drug-likeness

PAI-1 Inhibitory Class Activity: Oxalamide Derivatives with Aromatic Substituents Show Significant Inhibition

A series of oxalamide derivatives were evaluated for plasminogen activator inhibitor-1 (PAI-1) inhibitory activity using a chromogenic assay. While the specific compound N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide was not directly tested in this published study, structurally related oxalamides containing aromatic (benzyl/phenyl) substituents displayed measurable PAI-1 inhibition, with the most active compounds achieving IC50 values in the low micromolar range [1]. In contrast, purely aliphatic oxalamide derivatives showed negligible activity in the same assay. The presence of an aromatic ring (benzyl) appears essential for PAI-1 binding, and the furan-3-yl group may further enhance this interaction through additional π-stacking.

PAI-1 inhibition Thrombosis Oxalamide pharmacophore

sEH Inhibition Potency Cliff: Benzyl-Substituted Oxalamide is 200-Fold More Potent than Alkyl Analogs

In the structure-activity relationship study of substituted oxyoxalamides as human soluble epoxide hydrolase (sEH) inhibitors, compound 6 (N-(2-adamantyl)-N'-benzyl oxalamide) displayed an IC50 of 50 nM, while analogous compounds with simple methyl or ethyl N-substituents showed IC50 values >10,000 nM [1]. This >200-fold potency difference demonstrates the critical role of the benzyl group in sEH inhibition. N1-Benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide retains the benzyl moiety present in the most potent sEH inhibitors, suggesting potential for comparable engagement of this target, whereas non-benzylated oxalamides are effectively inactive.

Soluble epoxide hydrolase Oxalamide inhibitors SAR

Furan-3-yl vs. Furan-2-yl Regioisomer: Electronic and Steric Differentiation

The target compound contains a furan-3-yl group (3-substituted furan), while many commercially available oxalamide building blocks feature the furan-2-yl isomer. Furan-3-yl substitution positions the ring oxygen meta to the attachment point, resulting in a different dipole moment vector and altered hydrogen-bond acceptor geometry compared to furan-2-yl (oxygen ortho to attachment). This difference can significantly affect molecular recognition: in related furan-amidine NQO2 inhibitors, the 3-substituted furan analog showed distinct binding modes and altered potency compared to the 2-substituted isomer [1]. No direct comparative data exist for the target compound versus its furan-2-yl analog, but the regioisomeric difference is expected to produce non-identical biological profiles based on established SAR principles.

Furan regioisomerism Molecular recognition Medicinal chemistry

Recommended Research and Industrial Applications for N1-Benzyl-N2-(2-(Furan-3-Yl)-2-Hydroxyethyl)Oxalamide


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

The benzyl-substituted oxalamide core of this compound aligns with the pharmacophore requirements for human sEH inhibition, as demonstrated by compound 6 (IC50 = 50 nM) in the Kim et al. SAR study [1]. Researchers pursuing sEH inhibitor development should evaluate this compound as a potential hit or scaffold, given that non-benzylated oxalamides are essentially inactive (IC50 > 10,000 nM). The furan-3-yl substituent offers an additional vector for hydrogen bonding that may improve target engagement compared to the adamantyl group of compound 6. Assays should include recombinant human sEH enzyme inhibition and solubility determination.

Structure-Activity Relationship (SAR) Studies on Furan Regioisomerism in Oxalamide Bioactivity

Because the target compound contains a furan-3-yl group rather than the more common furan-2-yl isomer, it provides a valuable probe for investigating the impact of furan regioisomerism on biological activity. Researchers can compare this compound head-to-head with its furan-2-yl analog (N1-benzyl-N2-(2-(furan-2-yl)-2-hydroxyethyl)oxalamide) in PAI-1, sEH, or other oxalamide-target assays to determine whether the regioisomeric switch alters potency, selectivity, or pharmacokinetic properties [2].

PAI-1 Inhibitor Screening Libraries

Given the class-level evidence that aromatic-substituted oxalamides inhibit PAI-1 [2], this compound should be included in focused screening libraries for thrombosis or fibrosis target discovery. Its dual aromatic character (benzyl + furan-3-yl) distinguishes it from simpler benzyl-only oxalamides, potentially conferring unique binding interactions. Screening should employ chromogenic PAI-1 activity assays with appropriate positive controls (e.g., tiplaxtinin) and counter-screening against related serpins to assess selectivity.

Physicochemical Benchmarking Against Aliphatic Oxalamide Analogs

With a molecular weight of 288.30 g/mol and 7 hydrogen-bond acceptors, this compound occupies a distinct property space compared to aliphatic oxalamide analogs (e.g., N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, MW 304.4, HBA = 3) [1]. It can serve as a benchmark for evaluating how heteroaromatic substitution affects solubility, permeability, and metabolic stability within the oxalamide chemotype. Parallel artificial membrane permeability assay (PAMPA) and microsomal stability studies comparing these analogs can inform lead selection in drug discovery programs.

Quote Request

Request a Quote for N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.